Cas no 2229386-71-2 (2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one)
2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one
- EN300-1726930
- 2229386-71-2
- 2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one
-
- Inchi: 1S/C13H13NO2/c1-9-2-4-10(5-3-9)12-6-7-13(16-12)11(15)8-14/h2-7H,8,14H2,1H3
- InChI Key: YNYSCAIOCBTNRA-UHFFFAOYSA-N
- SMILES: O1C(C(CN)=O)=CC=C1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 215.094628657g/mol
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 56.2Ų
2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1726930-1g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-5g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 5g |
$3147.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-10g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 10g |
$4667.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-0.05g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-0.1g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-0.25g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-0.5g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-1.0g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 1g |
$1086.0 | 2023-05-26 | ||
| Enamine | EN300-1726930-2.5g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1726930-5.0g |
2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one |
2229386-71-2 | 5g |
$3147.0 | 2023-05-26 |
2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one
Introduction to 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one (CAS No. 2229386-71-2)
2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one, with the CAS number 2229386-71-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring, an amino group, and a substituted phenyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one can be represented as follows: the furan ring is attached to a phenyl group with a methyl substitution at the para position, and an amino group is linked to an ethanone moiety. This combination of functional groups provides a versatile platform for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one in various therapeutic areas. One of the key areas of interest is its anti-inflammatory properties. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one could be a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one has also demonstrated potential as an antioxidant. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Preclinical studies have shown that treatment with 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one can reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
The pharmacokinetic properties of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one have also been extensively studied. Data from animal models suggest that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity and high safety margin have been confirmed in preclinical toxicity studies, which is crucial for its potential use in human clinical trials.
In terms of drug discovery and development, 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one has shown promise as a lead compound for structure-based drug design. Its unique chemical structure allows for the introduction of various functional groups to optimize its biological activity and pharmacological properties. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding modes of this compound with target proteins, providing valuable insights for rational drug design.
The clinical potential of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one is further supported by ongoing clinical trials. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, paving the way for Phase II trials to evaluate its efficacy in specific patient populations. These trials are expected to provide more comprehensive data on the therapeutic benefits and potential side effects of this compound.
In conclusion, 2-amino-1-5-(4-methylphenyl)furan-2-yethanone (CAS No. 2293866770) represents a promising compound with diverse biological activities and therapeutic applications. Its anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
2229386-71-2 (2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)